Rotigotine A-D-Glucuronide is a significant metabolite of rotigotine, a non-ergoline dopamine agonist primarily used in the treatment of Parkinson's disease and restless legs syndrome. Rotigotine is delivered through a transdermal patch, which allows for continuous drug release over a 24-hour period, mimicking the effects of dopamine in the brain to alleviate symptoms associated with these neurological disorders . The compound has gained attention not only for its therapeutic applications but also for its role in scientific research concerning dopamine receptor interactions and pharmacokinetics.
Rotigotine A-D-Glucuronide is classified as a small molecule and belongs to the category of dopamine agonists. It is synthesized as a metabolite during the metabolic processing of rotigotine, which undergoes extensive biotransformation in the body, primarily through conjugation pathways involving glucuronidation and sulfation . This classification highlights its relevance in pharmacological studies and potential therapeutic applications.
The synthesis of rotigotine involves several key steps that include condensation, reduction, and cyclization reactions. The process typically starts from primary materials such as 2-chloroquinoline derivatives. The synthetic route is designed to ensure high purity and yield, utilizing controlled conditions to minimize impurities .
In industrial settings, large-scale production of rotigotine employs optimized reaction conditions to maximize efficiency. Common reagents include reducing agents like sodium borohydride and oxidizing agents like hydrogen peroxide, alongside various catalysts that facilitate the reactions necessary for synthesizing rotigotine and its metabolites.
Rotigotine A-D-Glucuronide has a molecular formula of C19H25NOS, with a molecular weight of approximately 325.48 g/mol. The compound's structure reflects its functional groups that enable interaction with dopamine receptors. The glucuronide moiety enhances its solubility and facilitates renal excretion .
The structural representation can be visualized using chemical drawing software or databases such as PubChem or DrugBank, which provide detailed information on its three-dimensional conformation and electronic properties.
Rotigotine undergoes various chemical reactions including oxidation, reduction, and substitution. These reactions are critical for both the synthesis of rotigotine itself and the formation of its metabolites like rotigotine A-D-Glucuronide.
Key reactions include:
The metabolites formed from these reactions play essential roles in the pharmacokinetics of rotigotine, influencing its therapeutic effectiveness.
Rotigotine acts primarily as an agonist at all five dopamine receptor subtypes (D1-D5), with a particularly high affinity for the D3 receptor. This mechanism mimics dopamine's action in the central nervous system, leading to modulation of neuronal activity associated with mood regulation and motor control .
The pharmacokinetics of rotigotine reveal that after transdermal application, it reaches steady-state concentrations within one to two days. Its bioavailability is approximately 37%, with most absorbed drug eliminated as sulfate and glucuronide conjugates within 24 hours post-application .
Relevant data indicate that rotigotine has a high apparent volume of distribution (>2500 L) and undergoes rapid metabolism primarily via hepatic pathways involving cytochrome P450 enzymes .
Rotigotine A-D-Glucuronide serves multiple purposes in scientific research:
The compound's unique properties make it a valuable subject for ongoing research into neurological therapies and drug delivery systems .
CAS No.: 109434-24-4
CAS No.: 158251-55-9
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3